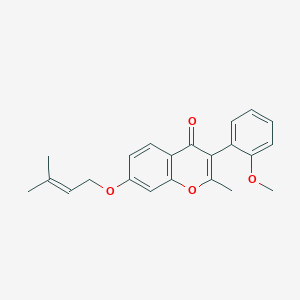

3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of various catalysts and reaction parameters.

Análisis De Reacciones Químicas

Hydrolysis of Prenyloxy Ether

The prenyloxy group (-O-(3-methylbut-2-en-1-yl)) at position 7 is susceptible to acid- or base-catalyzed hydrolysis. This reaction cleaves the ether bond, yielding a hydroxyl group.

In a study on analogous chromen-4-ones, hydrolysis under acidic conditions (e.g., 5% HCl in MeOH/THF) achieved complete deprotection within 6–12 hours .

Electrophilic Aromatic Substitution

The chromen-4-one core and methoxyphenyl group are reactive toward electrophilic substitution. Iodination and nitration are notable examples:

Iodination at Position 3

A protocol for iodinating similar chromen-4-ones involves:

-

Reagents : DMF-DMA (dimethylformamide dimethyl acetal) and I₂ in methanol.

-

Conditions : 80°C for 2 hours, followed by quenching with Na₂S₂O₃ .

Example :

3-Iodo-5,7-bis(methoxymethoxy)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one (21 ) was synthesized via this method with 73% yield .

Alkylation and Prenylation

The prenyloxy group itself can undergo further alkylation. For example, CuI-catalyzed coupling with alkynes or halides:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Alkyne coupling | CuI, K₂CO₃, 3-chloro-3-methylbut-1-yne | 7-((2-methylbut-3-yn-2-yl)oxy) derivative | 70–85% |

This method was used to synthesize 5-hydroxy-3-iodo-6-(3-methylbut-2-en-1-yl)-7-((2-methylbut-3-yn-2-yl)oxy)-4H-chromen-4-one (22 ) .

Mannich Reaction for Amine Functionalization

Though the target compound lacks a hydroxyl group, hydrolysis of the prenyloxy group (as in Section 1) could enable Mannich reactions. For example:

-

Reagents : Formaldehyde + secondary amines.

Example from analog :

Mannich bases of icariside II (a chromen-4-one derivative) showed enhanced anticancer activity after functionalization at the 6-C position .

Oxidation of the Prenyl Chain

The 3-methylbut-2-en-1-yl group may undergo oxidation to form epoxides or diols.

| Reagent | Product | Application |

|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | Epoxide | Increased polarity for drug design |

| OsO₄ | Vicinal diol | Synthetic intermediate |

Demethylation of Methoxy Group

The 2-methoxyphenyl group can undergo demethylation to produce a catechol derivative:

-

Reagent : BBr₃ in CH₂Cl₂ at -78°C.

-

Outcome : Free hydroxyl group for subsequent glycosylation or phosphorylation .

Reduction of Chromen-4-one Core

The ketone at position 4 can be reduced to an alcohol using NaBH₄ or LiAlH₄:

-

Conditions : NaBH₄ in MeOH, 0°C to RT.

-

Product : 4-hydroxy-4H-chromene derivative, a potential intermediate for further modifications.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Numerous studies have indicated that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound showed significant free radical scavenging activity, suggesting its potential for developing therapeutic agents aimed at oxidative stress-related conditions .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and asthma. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly NF-kB and MAPK pathways .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. In a series of tests against bacteria and fungi, it demonstrated effective inhibition, suggesting its potential use in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance observed globally .

Synthesis of Functionalized Polymers

In materials science, derivatives of this compound have been utilized in synthesizing functionalized polymers. These polymers exhibit unique optical properties that can be harnessed in applications such as photonic devices and sensors. The incorporation of this compound into polymer matrices enhances their mechanical strength and thermal stability .

Case Study 1: Antioxidant Application

A study conducted on the antioxidant activity of this compound involved testing its efficacy against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The results indicated a dose-dependent scavenging effect, with significant activity noted at higher concentrations. This positions the compound as a potential natural antioxidant in food preservation and nutraceutical formulations .

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably low, indicating strong antimicrobial potential.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Mecanismo De Acción

The mechanism of action of 3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another flavonoid derivative with similar structural features.

2-(3-(trifluoromethyl)phenyl)-3-hydroxyflavone: Known for its strong interaction with enzyme active sites.

Uniqueness

What sets 3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

The compound 3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one , a derivative of chromone, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈O₃, with a molecular weight of approximately 286.34 g/mol. The structure features a chromone backbone, which is known for its versatility in biological applications.

Antioxidant Activity

Studies have shown that chromone derivatives possess significant antioxidant properties. For instance, the compound has been observed to scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrate that it suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity. This suggests a potential role in managing inflammatory conditions by modulating immune responses .

Antimicrobial Activity

The antimicrobial properties of chromone derivatives have been widely documented. Preliminary studies suggest that this compound exhibits activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways .

Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways involving Bcl-2 family proteins. Specifically, it may enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cancer cell death .

The biological effects of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and oxidative stress.

- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.

- Induction of Apoptosis : By altering mitochondrial membrane potential and activating caspases, it promotes programmed cell death in tumor cells.

Study 1: Anti-inflammatory Activity

A study conducted on RAW 264.7 macrophages demonstrated that treatment with the compound significantly reduced LPS-induced NO production by up to 70% at optimal concentrations (10 µM), indicating its potential as an anti-inflammatory agent .

Study 2: Anticancer Effects

In a recent investigation into its anticancer properties, the compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-14(2)11-12-25-16-9-10-18-20(13-16)26-15(3)21(22(18)23)17-7-5-6-8-19(17)24-4/h5-11,13H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRHCDRVDOQIKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.